molecular formula C10H15ClN2O2 B1419391 N-(piperidin-4-yl)furan-3-carboxamide hydrochloride CAS No. 1209254-79-4

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride

Cat. No. B1419391
M. Wt: 230.69 g/mol
InChI Key: JUGANSTXNDIMHN-UHFFFAOYSA-N
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Description

“N-(piperidin-4-yl)furan-3-carboxamide hydrochloride” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is a compound that falls under the broader category of substances featuring the piperidine heterocycle and furan moieties. These chemical structures are significant in medicinal chemistry due to their potential therapeutic effects, particularly in the development of drugs targeting the central nervous system (CNS) and their role in the synthesis of novel pharmacologically active molecules.

Applications in Central Nervous System (CNS) Drug Development

Research indicates that heterocyclic compounds with nitrogen (N), sulfur (S), and oxygen (O) atoms, such as those containing piperidine and furan groups, are prominent in synthesizing compounds with potential CNS activity. These substances can range in effect from inducing depression to causing euphoria or convulsions, underscoring their utility in developing treatments for CNS disorders (Saganuwan, 2017).

Role in Synthesis of N-Heterocycles

The compound is relevant in the context of synthesizing N-heterocycles, a class of compounds that includes many natural products and therapeutically relevant molecules. Chiral sulfinamides, for example, have been utilized in the asymmetric synthesis of piperidines, highlighting the compound's potential in creating structurally diverse and pharmacologically significant entities (Philip et al., 2020).

Impact on Development of Bioactive Molecules

Furan and thiophene derivatives, including those with the N-(piperidin-4-yl)furan-3-carboxamide structure, play a crucial role in medicinal chemistry, particularly in the modification of nucleobases, nucleosides, and their analogues. These modifications can significantly affect the pharmacological profiles of the resulting compounds, offering avenues for developing new antiviral, antitumor, and antimycobacterial agents (Ostrowski, 2022).

Contribution to Polyamide Membrane Technology

In the field of environmental science, particularly water treatment and desalination, semi-aromatic polyamide membranes prepared through interfacial polymerization have shown promising applications. These membranes, incorporating piperazine-based polyamides, are crucial for improving water softening processes, underlining the compound's significance beyond pharmacological applications (Gohil & Ray, 2017).

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, contributing to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-piperidin-4-ylfuran-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGANSTXNDIMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=COC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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